4-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylbutanamide
Description
4-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylbutanamide (CAS: 1343966-14-2) is a pyridinone derivative characterized by a 3-amino-2-oxopyridine ring linked to an N-methylbutanamide chain. Its molecular weight is 209.25 g/mol, and it is reported to have a purity of 98% in commercial listings . The compound is categorized under primary amines and was previously available for research use but is now discontinued, indicating possible challenges in synthesis, stability, or efficacy .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(3-amino-2-oxopyridin-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C10H15N3O2/c1-12-9(14)5-3-7-13-6-2-4-8(11)10(13)15/h2,4,6H,3,5,7,11H2,1H3,(H,12,14) |
InChI Key |
WJOPCCBNSLVPNV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 4-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylbutanamide with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and reported bioactivities.
Pyridinone and Pyrimidinone Derivatives
Key Observations :
- Bioactivity: The thioxo derivative (tert-butyl-3-(4-oxo-2-thioxo-pyrimidinyl)propanoate) demonstrates significant biological activity, including selective inhibition of neuronal nitric oxide synthase (nNOS) .
- Stability: The methyl ester in 3-amino-2-oxo-1(2H)-pyridineacetic methyl ester is more hydrolytically labile than the amide group in the target compound, which may enhance metabolic stability.
Substituted Pyridine and Quinoline Derivatives
Key Observations :
- Substituent Effects : Chlorine and aromatic substituents in pyridine derivatives enhance molecular weight and rigidity, correlating with higher melting points (268–287°C). The target compound’s simpler substituents may improve synthetic accessibility.
- Safety Profile: 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid lacks significant hazards , whereas the discontinued status of the target compound may imply uncharacterized toxicity or instability.
Amide vs. Ester Derivatives
Key Observations :
- Solubility : The ester derivative’s lower logP (-0.2) suggests higher aqueous solubility than the target compound, but its ester group may reduce metabolic stability.
- Binding Potential: The target compound’s additional hydrogen bond donor (amide NH) could enhance protein-binding interactions compared to the ester derivative.
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